
N-methyl-2-phenylalanine
Overview
Description
N-methyl-2-phenylalanine: is a derivative of the amino acid phenylalanine, where a methyl group is attached to the nitrogen atom of the amino group. This modification can significantly alter the properties and reactivity of the compound, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-phenylalanine can be achieved through several methods. One common approach involves the reductive methylamination of phenylpyruvate using engineered microorganisms such as Corynebacterium glutamicum . This method involves the use of specific enzymes that facilitate the methylation process, resulting in the production of this compound with high enantiopurity and yield.
Another method involves the N-methylation of phenylalanine using chemical reagents. This can be done through the reaction of phenylalanine with formaldehyde and a reducing agent such as sodium cyanoborohydride . The reaction typically takes place in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective methylation of the amino group.
Industrial Production Methods
For industrial-scale production, the fermentative route using engineered microorganisms is often preferred due to its sustainability and efficiency. The process involves the cultivation of genetically modified bacteria in a bioreactor, where they convert phenylpyruvate to this compound in the presence of a methyl donor such as monomethylamine . This method offers advantages such as high yield, low environmental impact, and the ability to produce the compound with high enantiopurity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group or the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-methyl-2-phenylacetaldehyde or N-methyl-2-phenylacetone.
Reduction: Formation of N-methyl-2-phenylethylamine or N-methyl-2-phenylethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
N-methyl-2-phenylalanine is utilized in the synthesis of bioactive compounds and pharmaceuticals. Its structural properties allow it to serve as a versatile building block in drug design. For instance, phenylalanine derivatives have been investigated for their role in developing inhibitors for various enzymes and receptors.
Case Study: PRMT5 Inhibitors
Recent studies have focused on the role of this compound in creating inhibitors for protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers. These inhibitors are designed to selectively target tumor cells while minimizing effects on normal tissues. For example, compounds derived from this compound have shown promising results in reducing tumor burden in preclinical trials, indicating their potential as cancer therapeutics .
Biochemical Applications
N-methylation of amino acids, including this compound, is crucial for synthesizing peptides with enhanced biological activity. The methyl group can influence the peptide's conformation and stability, which is vital for its interaction with biological targets.
Synthesis of N-Methylated Amino Acids
A recent study reported an efficient method for the N-methylation of various α-amino acids using photocatalysis. This method enables the incorporation of methyl groups into amino acids like this compound, enhancing their utility in peptide synthesis . The ability to produce these modified amino acids sustainably opens avenues for their application in drug development and biochemical research.
Metabolic Engineering
The production of this compound through metabolic engineering has been explored as a sustainable approach to meet industrial demands. For example, researchers have engineered Corynebacterium glutamicum to produce this compound via reductive methylamination of phenylpyruvate. This method achieved notable yields and productivity rates, showcasing its potential for large-scale production .
Table: Production Metrics of this compound
Parameter | Value |
---|---|
Titer | 0.73 g/L |
Volumetric Productivity | 0.01 g/L/h |
Yield | 0.052 g/g glucose |
Neurobiological Research
This compound has implications in neurobiology due to its structural similarity to neurotransmitters and its potential effects on neuronal signaling pathways. Studies have indicated that phenylalanine derivatives can influence insulin signaling and glucose metabolism, linking them to metabolic disorders such as Type 2 diabetes .
Case Study: Insulin Signaling
Research demonstrated that phenylalanine analogs can modify insulin receptor activity, leading to impaired glucose uptake in cultured cells. This finding suggests that this compound could play a role in understanding metabolic diseases and developing therapeutic strategies against insulin resistance .
Supramolecular Chemistry
The self-assembly properties of peptides containing this compound have been studied for their potential applications in creating hydrogels and nanostructures. These materials are valuable in drug delivery systems and tissue engineering due to their biocompatibility and ability to mimic natural extracellular matrices .
Mechanism of Action
The mechanism of action of N-methyl-2-phenylalanine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of bioactive metabolites . It can also interact with neurotransmitter receptors and transporters, influencing neurological functions and potentially exhibiting antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent compound, which lacks the N-methyl group.
N-methylphenylalanine: A similar compound with a methyl group attached to the nitrogen atom.
2-iodo-L-phenylalanine: A phenylalanine analog with an iodine substituent at the benzene ring.
Uniqueness
N-methyl-2-phenylalanine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. The N-methyl group enhances its lipophilicity, improving its membrane permeability and bioavailability . This makes it a valuable compound for drug delivery applications, particularly in crossing the blood-brain barrier .
Biological Activity
N-methyl-2-phenylalanine (N-Me-Phe) is a synthetic derivative of the essential amino acid phenylalanine, characterized by the substitution of a methyl group at the nitrogen atom of the amino group. This modification significantly alters its biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activities of N-Me-Phe, focusing on its enzymatic inhibition, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Synthesis
This compound has the chemical formula . It can be synthesized through various methods such as reductive alkylation and enzymatic reactions. The structural similarity to phenylalanine allows N-Me-Phe to engage in similar biochemical pathways while exhibiting unique properties due to the presence of the methyl group.
Biological Activities
1. Enzymatic Inhibition
this compound has been investigated for its potential as an inhibitor of various enzymes involved in amino acid metabolism and neurotransmitter synthesis. Studies suggest that it may compete with L-phenylalanine for binding sites on enzymes, thereby influencing metabolic pathways related to neurotransmitter production.
2. Effects on Neurotransmitter Systems
Due to its structural resemblance to L-phenylalanine, N-Me-Phe may play a role in neurotransmitter systems by acting as a precursor in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. Research indicates that derivatives of phenylalanine can modulate neurotransmitter release and cognitive functions .
3. Modulation of Insulin Signaling
Recent studies have shown that phenylalanine, including its methylated form, can impair insulin signaling and inhibit glucose uptake in adipocytes. Elevated levels of N-Me-Phe have been linked to insulin resistance, suggesting that it may play a role in metabolic disorders such as type 2 diabetes .
The biological activity of this compound is primarily attributed to its ability to mimic L-phenylalanine while introducing steric hindrance that alters protein interactions. This can affect cellular signaling pathways critical for various physiological processes:
- Competitive Inhibition : N-Me-Phe may compete with L-phenylalanine for transport across the blood-brain barrier and binding to receptors or enzymes, potentially influencing neurotransmitter synthesis and release.
- Protein Interactions : The incorporation of N-Me-Phe into peptides can enhance their stability against enzymatic degradation and introduce conformational constraints that affect protein function.
Study 1: Insulin Resistance Induction
In a study involving C57BL/6J mice fed a phenylalanine-rich diet, researchers observed significant increases in serum phenylalanine levels and subsequent insulin resistance. The administration of N-Me-Phe at 2 mM concentration was shown to inhibit insulin-stimulated glucose uptake in adipocytes, highlighting its role in metabolic dysfunctions linked to elevated amino acid levels .
Study 2: Blood-Brain Barrier Penetration
This compound has been evaluated for its potential as a drug delivery agent across the blood-brain barrier (BBB). Peptides incorporating N-Me-Phe were tested for their ability to carry drugs through BBB models, demonstrating enhanced permeability compared to non-modified counterparts .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-methyl-2-phenylalanine, and how are reaction conditions optimized?
this compound is typically synthesized via alkylation or acylation of phenylalanine derivatives. For example, N-acylation can be achieved using acetic anhydride under alkaline conditions (e.g., NaOH) in aqueous or organic solvents. Reaction optimization involves controlling temperature, stoichiometry, and solvent polarity to minimize side products like over-acylated derivatives or racemization . Characterization via TLC and titration ensures reaction completion and purity .
Q. What spectroscopic techniques are used to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, identifying methyl group integration and aromatic proton environments. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy confirms functional groups like amide bonds. For chiral purity, polarimetry or chiral HPLC may be employed .
Q. What safety protocols are essential when handling this compound in the lab?
Use fume hoods, gloves, and protective eyewear to avoid inhalation or skin contact. Local exhaust ventilation is recommended during synthesis. Safety showers and emergency eye-wash stations should be accessible. Store the compound in a cool, dry environment, away from oxidizers, and follow institutional hazardous material guidelines .
Q. How is the purity of this compound assessed experimentally?
Acid-base titration quantifies free amino groups to assess acetylation completeness. Chromatographic methods (HPLC, TLC) evaluate purity, while melting point analysis identifies impurities. For advanced purity checks, elemental analysis or X-ray crystallography may be used .
Q. What are the primary biochemical applications of this compound?
It serves as a building block in peptide synthesis, particularly for modifying side-chain properties or enhancing metabolic stability. Derivatives are explored in antimicrobial and anticancer drug development due to their structural mimicry of natural amino acids .
Advanced Research Questions
Q. How can contradictory NMR data during this compound synthesis be resolved?
Contradictions in integration ratios or unexpected splitting patterns may arise from solvent impurities, residual water, or diastereomer formation. Dry solvents, rigorous drying of intermediates, and 2D NMR (e.g., COSY, HSQC) can clarify structural assignments. Cross-referencing with computational simulations (e.g., DFT) aids in peak assignment .
Q. What strategies mitigate side reactions during N-methylation of phenylalanine derivatives?
Side reactions like over-methylation or racemization are minimized by using controlled reagent addition (e.g., slow syringe addition of acetic anhydride) and low temperatures. Catalytic bases (e.g., DMAP) or protecting groups (e.g., Fmoc) enhance selectivity. Monitoring via real-time IR or in-situ pH probes helps track reaction progress .
Q. How can enantiomeric purity be improved in asymmetric synthesis of this compound?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., organocatalysts) direct stereochemistry. Dynamic kinetic resolution (DKR) or enzymatic methods (e.g., lipases) may also enhance enantiomeric excess (ee). Chiral HPLC or capillary electrophoresis validates purity .
Q. What experimental design considerations are critical for scaling up this compound synthesis?
Scaling requires optimizing heat dissipation (e.g., using jacketed reactors) and solvent recovery systems. Safety assessments for exothermic reactions and byproduct management (e.g., quenching protocols for excess acetic anhydride) are essential. Process analytical technology (PAT) ensures consistency in yield and purity .
Q. How do computational methods aid in predicting this compound reactivity and stability?
Density Functional Theory (DFT) simulations model reaction pathways, transition states, and thermodynamic stability. Molecular dynamics (MD) studies predict solubility and aggregation behavior. These tools guide solvent selection, catalyst design, and stability testing under varying pH/temperature conditions .
Q. Methodological Notes
- Reproducibility : Document reagent sources (e.g., Sigma-Aldridch for phenylalanine), solvent lot numbers, and equipment calibration details to ensure reproducibility .
- Data Reporting : Follow NIH guidelines for preclinical studies, including statistical methods (e.g., IC₅₀ calculations) and negative controls .
- Ethical Compliance : Adhere to IUPAC naming conventions and declare conflicts of interest in publications .
Properties
IUPAC Name |
2-(methylamino)-2-phenylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(11-2,9(12)13)8-6-4-3-5-7-8/h3-7,11H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCXSFDPQFYHDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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